(E,E,E)-2,4,6-Octatriene

Description

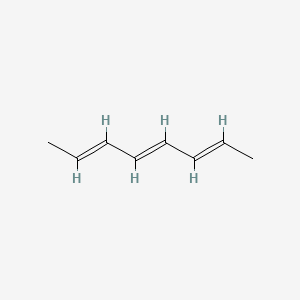

(E,E,E)-2,4,6-Octatriene (CAS: 15192-80-0) is a linear, fully conjugated triene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . Its structure, CH₃CH=CHCH=CHCH=CHCH₃, features three trans-configured double bonds (E stereochemistry) at positions 2, 4, and 4. This compound is also known as trans-Allo-ocimene and is classified as a monoterpene derivative . It is notable for its role in plant volatile profiles, contributing to herbaceous and terpene-based aromas in species such as basil and olive oil cultivars .

Structure

3D Structure

Properties

CAS No. |

19703-43-6 |

|---|---|

Molecular Formula |

(C4H9NO)x.(C3H5ClO)y.(C3H4N2)z |

IUPAC Name |

(2E,4E,6E)-octa-2,4,6-triene |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+ |

SMILES |

CC=CC=CC=CC |

Synonyms |

(2E,4E,6Z)-2,4,6-Octatriene |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Stereochemical Impact : E-configured trienes (e.g., this compound) exhibit higher biological activity and stability compared to Z-isomers .

- Extraction Efficiency : SFE outperforms solvent extraction for halogenated octatrienes, achieving >200% recovery for some derivatives .

- Genetic Regulation: Terpene synthase (TPS) genes in celery regulate the biosynthesis of 2,6-dimethyl-2,4,6-octatriene, linking genomics to flavor chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.